![molecular formula C16H19N3O B6487792 1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286696-27-2](/img/structure/B6487792.png)
1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Antileishmanial Structures for Neglected Diseases
The compound has shown an active profile against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity . This suggests that the compound could be a potential candidate for the treatment of leishmaniasis, a neglected tropical disease.
Antimicrobial Activity
Schiff bases derived from aminobenzoic acids have shown antimicrobial activity against some clinically important bacteria such as Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923), Enterococcus feacalis (ATCC 29212) . Since “1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine” is a pyrazole derivative, it could potentially exhibit similar antimicrobial properties.
Catalysis and Biomedical Chemistry
Tris (pyrazolyl)methane (Tpm) ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry . As a pyrazole derivative, “1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine” could potentially be used in similar applications.
Chemotherapeutic Applications
The molecule [TpmMn (CO) 3 ]PF 6 has been investigated as a chemotherapeutic to treat colon cancer . Given the structural similarities, “1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine” could potentially be explored for similar chemotherapeutic applications.
pH-Dependent Interaction Studies
The compound could be used in studies to understand the impact of dynamic alterations in gastrointestinal fluid properties and intestinal dissolution of poorly soluble drugs . This could be crucial for predicting drug absorption in vivo .
Mechanism of Action
Target of Action
Compounds containing a pyrazole core have been known to interact with a wide range of biological targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a wide range of biological activities .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities .
properties
IUPAC Name |
phenyl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-5-2-1-3-6-15)18-11-7-14(8-12-18)13-19-10-4-9-17-19/h1-6,9-10,14H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVELRYQRGYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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